molecular formula C12H2Cl6O2 B131706 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin CAS No. 39227-28-6

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

Cat. No. B131706
CAS RN: 39227-28-6
M. Wt: 390.9 g/mol
InChI Key: WCYYQNSQJHPVMG-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is a type of polychlorinated dibenzodioxin (PCDD) and is a well-known environmental contaminant . It is an unwanted byproduct of industrial and combustion processes .


Synthesis Analysis

Dioxins, including 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin, were never produced intentionally as marketable products. They were present in chlorinated phenols and in related compounds as accidental contaminants . The most classic example was the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 2,4,5-trichlorophenol, which was produced by the reaction of 1,2,4,5-tetrachlorobenzene with sodium hydroxide (NaOH) .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is C12H2Cl6O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is an agonist of the aryl hydrocarbon receptor (AhR). It decreases the production of antibodies against sheep red blood cells in mice .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is 390.861 .

Scientific Research Applications

Environmental Monitoring

HCDD is a persistent organic pollutant and is often monitored in the environment due to its potential toxicity and long-term persistence. It is used as a marker for the presence of other toxic compounds in environmental samples . Monitoring HCDD levels can help assess the effectiveness of pollution control measures and the impact of industrial activities on ecosystems.

Toxicological Research

HCDD serves as a model compound in toxicological studies to understand the effects of dioxins on living organisms. Research often focuses on its impact on cellular mechanisms and gene expression, particularly how it influences the aryl hydrocarbon receptor (AhR) pathway . These studies contribute to the broader understanding of the health risks associated with dioxin exposure.

Chemical Risk Assessment

In the field of risk assessment, HCDD is studied to establish safety thresholds for human exposure. This involves determining the compound’s toxicokinetics, including absorption, distribution, metabolism, and excretion, as well as its potential carcinogenicity .

Development of Detoxification Methods

Scientific research into HCDD also includes the development of methods for its removal or detoxification from contaminated sites. Studies explore various bioremediation techniques, such as the use of microorganisms that can degrade HCDD into less harmful substances .

Analytical Chemistry

HCDD is used in analytical chemistry as a standard for calibrating instruments and validating methods for the detection and quantification of dioxins. Its known properties and behavior in analytical settings make it a valuable reference compound .

Study of Bioaccumulation

Research on HCDD also examines its bioaccumulation in wildlife, particularly in species at the top of the food chain. This research is crucial for understanding the environmental impact of dioxins and the potential risks to human health through the consumption of contaminated food sources .

Safety and Hazards

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is toxic and can cause harm if ingested .

properties

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYQNSQJHPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052067
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

CAS RN

39227-28-6
Record name 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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